4-(Chloromethyl)-2-fluoropyridine

SNAr reactivity fluoropyridine kinetics nucleophilic aromatic substitution

4-(Chloromethyl)-2-fluoropyridine (CMFP), molecular formula C₆H₅ClFN and molecular weight 145.56 g/mol, is a halogenated pyridine derivative bearing a chloromethyl group at the 4-position and a fluorine atom at the 2-position. It is a colorless to pale yellow liquid with a predicted boiling point of 219.4 °C and density of 1.27 g/cm³.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 155705-46-7
Cat. No. B133889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-fluoropyridine
CAS155705-46-7
SynonymsPyridine, 4-(chloromethyl)-2-fluoro- (9CI)
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCl)F
InChIInChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
InChIKeyOMHRYXJIMNXMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-fluoropyridine (CAS 155705-46-7) – Procurement-Relevant Overview of a Dual-Electrophilic Pyridine Building Block


4-(Chloromethyl)-2-fluoropyridine (CMFP), molecular formula C₆H₅ClFN and molecular weight 145.56 g/mol, is a halogenated pyridine derivative bearing a chloromethyl group at the 4-position and a fluorine atom at the 2-position . It is a colorless to pale yellow liquid with a predicted boiling point of 219.4 °C and density of 1.27 g/cm³ . The compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical development, most notably as the chloromethyl monomer in the synthesis of the clinical candidate DMP 543 (10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone), an acetylcholine release-enhancing agent advanced to clinical evaluation for Alzheimer's disease [1].

Why 4-(Chloromethyl)-2-fluoropyridine Cannot Be Interchanged with Non-Fluorinated or Other Halogenated Pyridine Analogs


Although numerous chloromethylpyridines and fluoropyridines exist as commodity intermediates, the specific combination of a 2-fluoro substituent and a 4-chloromethyl group on the pyridine ring creates a unique dual-electrophilic reactivity profile that is absent in close analogs [1]. The 2-fluoro substituent activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) approximately 250–320 times more effectively than a 2-chloro substituent, while the 4-chloromethyl group provides a distinct SN2-reactive handle that is electronically modulated by the adjacent ring fluorine [2]. In the published synthesis of DMP 543, the target compound enabled selective K₂CO₃-mediated hydrolysis of the monochloromethyl species from a 3:1:1 reaction mixture, a selectivity not achievable with the corresponding bromomethyl analog, which undergoes non-selective solvolysis under the same conditions [1]. Non-fluorinated 4-(chloromethyl)pyridine lacks the metabolic and pharmacokinetic advantages conferred by the fluorine atom when incorporated into drug candidates [1].

4-(Chloromethyl)-2-fluoropyridine – Comparator-Anchored Quantitative Evidence Guide


2-Fluoro Substituent Accelerates Nucleophilic Aromatic Substitution ~320-Fold vs. 2-Chloropyridine

The 2-fluoropyridine core of 4-(chloromethyl)-2-fluoropyridine confers dramatically enhanced SNAr reactivity compared to the 2-chloropyridine scaffold found in many competing intermediates. In a direct kinetic study, 2-fluoropyridine reacted with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine under identical conditions [1]. This rate acceleration is attributed to the stronger electron-withdrawing inductive effect of fluorine, which stabilizes the Meisenheimer intermediate during addition-elimination [1]. For the target compound, this means the 2-fluoro position is selectively addressable by nucleophiles while the 4-chloromethyl group remains available for orthogonal SN2 chemistry—a dual reactivity that neither non-fluorinated 4-(chloromethyl)pyridine nor 4-(chloromethyl)-2-chloropyridine can replicate.

SNAr reactivity fluoropyridine kinetics nucleophilic aromatic substitution

2-Fluoro-4-pyridinylmethyl-Derived DMP 543 Is 10–20× More Potent than Linopirdine in Hippocampal Acetylcholine Release Enhancement

When 4-(chloromethyl)-2-fluoropyridine is used to install the 2-fluoro-4-pyridinylmethyl pendant group onto an anthracenone core, the resulting compound DMP 543 (9) demonstrates a 10- to 20-fold increase in potency over the non-fluorinated analog linopirdine in elevating extracellular hippocampal acetylcholine (ACh) levels in rats, with a minimum effective oral dose of 1 mg/kg [1]. By contrast, linopirdine requires substantially higher doses to produce comparable ACh elevation [1]. This potency advantage is directly attributable to the 2-fluoro substitution on the pyridine ring, as the non-fluorinated 4-pyridinylmethyl analog (XE991) does not approach this potency gain [2].

acetylcholine release Alzheimer's disease DMP 543 cognition enhancer

2-Fluoro-4-pyridinylmethyl Modification Improves Brain–Plasma Distribution 6-Fold and Half-Life 4-Fold vs. Linopirdine

In a direct pharmacokinetic comparison conducted in rats, DMP 543—assembled using 4-(chloromethyl)-2-fluoropyridine as the source of the 2-fluoro-4-pyridinylmethyl moiety—exhibited a terminal half-life of 2 hours, representing a 4-fold improvement over linopirdine's half-life of 0.5 hours [1]. Furthermore, the brain-to-plasma concentration ratio of DMP 543 was approximately 1:1, whereas linopirdine showed a ratio of approximately 1:6.5, indicating a 6-fold improvement in brain–plasma distribution [1]. Oral bioavailability was approximately 30% for both compounds, so the superior brain exposure of DMP 543 is not driven by absorption differences but by the physicochemical properties conferred by the 2-fluoropyridine motif [1].

pharmacokinetics brain penetration half-life CNS drug design

2-Fluoropyridine Core Is Equivocal for Mutagenicity, Whereas 2-Chloropyridine Is Clearly Positive in the Ames Test

In the Salmonella typhimurium/mammalian microsome mutagenicity assay (Ames test) using strains TA97, TA98, TA100, and TA102, 2-chloropyridine produced a clearly positive mutagenic response with rat-liver S9 metabolic activation, whereas 2-fluoropyridine gave only equivocal results under identical conditions [1]. This indicates that the 2-fluoropyridine core present in 4-(chloromethyl)-2-fluoropyridine carries a lower genotoxic liability than the 2-chloropyridine core found in alternative halogenated intermediates. Notably, 2-chloromethylpyridine and 3-chloromethylpyridine also gave positive mutagenic responses both with and without S9 activation, underscoring that chloromethyl groups on the pyridine ring are not uniformly benign [1].

mutagenicity Ames test genotoxicity screening safety assessment

Selective K₂CO₃ Hydrolysis of Chloromethyl vs. Dichloromethyl and Methyl Byproducts Enables Purification from a 3:1:1 Reaction Mixture

During the radical chlorination of 2-fluoro-4-methylpyridine (the primary precursor), N-chlorosuccinimide (NCS) and benzoyl peroxide produce a 3:1:1 mixture of the monochloromethyl product (II, target compound), the dichloromethyl derivative (III), and unreacted starting material (I) [1]. The monochloromethyl compound (II) can be selectively hydrolyzed by refluxing aqueous K₂CO₃ to afford 2-fluoro-4-(hydroxymethyl)pyridine (IV), while the dichloromethyl derivative (III) and starting methyl compound (I) remain unchanged under these conditions [2]. This chemoselective hydrolysis enables isolation of the target-derived product without chromatographic separation of the crude chlorination mixture. By contrast, the corresponding bromomethyl analog cannot be resolved by this strategy because it has different solvolysis reactivity [2].

chemoselective hydrolysis purification strategy radical chlorination process chemistry

Chloromethyl as Leaving Group: The Mono-Chloride Intermediate Enables Finkelstein Conversion to Iodide Without Purification of the Chlorination Mixture

In the published DMP 543 synthesis, the crude chlorination mixture containing 4-(chloromethyl)-2-fluoropyridine (II) was treated directly with NaI in refluxing acetone to quantitatively convert II to 4-(iodomethyl)-2-fluoropyridine (IV), while the dichloromethyl byproduct (III) and starting 2-fluoro-4-methylpyridine (I) remained unreacted [1]. This selective Finkelstein reaction exploits the differential leaving-group propensity of the monochloromethyl group versus the dichloromethyl and methyl groups, allowing the reactive iodomethyl species to be generated without prior chromatographic separation. The resulting 2-fluoro-4-(iodomethyl)pyridine is a superior alkylating agent for the subsequent dialkylation of anthrone, proceeding in the presence of NaH/THF [1]. Without the fluorinated chloromethyl intermediate, non-fluorinated 4-picolyl chloride must be pre-formed from its hydrochloride salt and handled as a benzene solution, adding operational complexity [1].

Finkelstein reaction halogen exchange alkylating agent iodomethyl intermediate

4-(Chloromethyl)-2-fluoropyridine – Validated Research and Industrial Application Scenarios


CNS Drug Discovery: Synthesis of 2-Fluoro-4-pyridinylmethyl Pendants for Acetylcholine Release Enhancers and Beyond

Medicinal chemistry programs targeting CNS indications—particularly cognitive disorders where enhanced cholinergic neurotransmission is desired—can use 4-(chloromethyl)-2-fluoropyridine to introduce the 2-fluoro-4-pyridinylmethyl pharmacophore onto anthracenone, indenopyridine, or related tricyclic cores. The derived DMP 543 scaffold demonstrated 10–20× greater in vivo potency than linopirdine in elevating hippocampal ACh levels at a minimum effective dose of 1 mg/kg p.o., with a 4-fold longer half-life (2 h vs. 0.5 h) and 6-fold superior brain–plasma distribution (1:1 vs. 1:6.5) in rats [1]. This application scenario is supported by the clinical advancement of DMP 543 as a palliative therapeutic candidate for Alzheimer's disease [1].

Process Chemistry: Chemoselective Purification of Radical Chlorination Mixtures via K₂CO₃ Hydrolysis or Finkelstein Halogen Exchange

When scaling the radical chlorination of 2-fluoro-4-methylpyridine (using NCS/benzoyl peroxide), the resulting 3:1:1 mixture of monochloromethyl (target), dichloromethyl, and starting material can be resolved without chromatography. The monochloromethyl compound (II, 4-(chloromethyl)-2-fluoropyridine) is selectively hydrolyzed by refluxing aqueous K₂CO₃ to 2-fluoro-4-(hydroxymethyl)pyridine, leaving the dichloro and methyl species untouched [1]. Alternatively, selective Finkelstein reaction with NaI in acetone converts only the monochloromethyl species to 2-fluoro-4-(iodomethyl)pyridine (confirmed by quantitative ¹H NMR shift), providing a reactive alkylating agent for subsequent dialkylation steps [2]. These orthogonal purification strategies are validated in the published multi-kilogram synthesis of DMP 543 [1].

Genotoxicity-Conscious Lead Optimization: Fluoropyridine Scaffold with Lower Mutagenic Risk vs. Chloropyridine Alternatives

Drug discovery teams operating under ICH M7 guidelines for DNA-reactive (mutagenic) impurities may prefer 4-(chloromethyl)-2-fluoropyridine over intermediates containing 2-chloropyridine motifs. In the Ames test (Salmonella typhimurium strains TA97, TA98, TA100, TA102), 2-fluoropyridine—the core scaffold of this compound—yielded equivocal mutagenicity results with rat-liver S9 metabolic activation, whereas 2-chloropyridine was clearly positive [1]. This differential genotoxicity profile supports the selection of fluorinated over chlorinated pyridine building blocks in early-stage lead optimization to preemptively reduce the burden of impurity qualification during later development phases [1].

Orthogonal Dual-Electrophile Synthetic Strategy: SNAr at C2-F and SN2 at C4-CH₂Cl

Synthetic chemists designing routes requiring sequential, non-interfering functionalization of the pyridine ring can exploit the orthogonal reactivity of 4-(chloromethyl)-2-fluoropyridine. The 2-fluoro substituent engages in SNAr with nucleophiles approximately 320 times faster than a 2-chloro substituent (with NaOEt/EtOH), enabling selective displacement at the 2-position [1]. Meanwhile, the 4-chloromethyl group remains available for SN2 alkylation with amines, thiolates, or alkoxides. This dual-electrophilic character is not available in 4-(chloromethyl)pyridine, 4-(bromomethyl)pyridine, or 4-(chloromethyl)-2-chloropyridine, making the target compound uniquely suited for divergent synthesis of 2,4-difunctionalized pyridine derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.